Distearoylpropyl trimonium chloride
Overview
Description
Distearoylpropyl trimonium chloride is a quaternary trimethyl ammonium salt, often based on fatty amines . The name component “stearoyl” means that the ingredient contains, as a fatty acid component, amongst others, stearic acid (octadecanoic acid) (mostly introduced via an acylation reaction) . It is used in cosmetic products as an antistatic agent and hair conditioning agent .
Molecular Structure Analysis
The molecular formula of this compound is C42H84ClNO4, with an average mass of 702.574 Da and a monoisotopic mass of 701.608887 Da .
Physical and Chemical Properties Analysis
This compound appears as a white to pale yellow paste or solid . It is slightly soluble in water and soluble in ethanol .
Scientific Research Applications
Cosmetic Applications
Distearoylpropyl trimonium chloride, as part of the trimoniums category, is primarily used in cosmetics. Its applications include serving as a surfactant-cleansing agent, a hair-conditioning agent, and an antistatic agent. The Cosmetic Ingredient Review Expert Panel reviewed relevant animal and human data, noting gaps in safety data for some trimoniums. However, the available data on many trimoniums, including this compound, suggest they are safe in current use practices and concentrations, formulated to be nonirritating (Becker et al., 2012).
Pharmacological Research
Trimecaine, a local anesthetic, has been studied for its antiarrhythmic properties. Although not directly related to this compound, this research indicates the potential pharmacological significance of trimonium compounds. Trimecaine was found to be more active and less toxic than procainamide hydrochloride or quinidine in tests on animals and cells, and oral administration showed a favorable therapeutic effect in patients with heart disorders (Samvelian et al., 1978).
Cellular and Molecular Biology
Trimethyltin (TMT), another trimonium compound, has been used in studies exploring its effects on pinocytosis in Dictyostelium discoideum. Treatment with trimethyltin chloride at various concentrations caused dose-dependent and time-dependent inhibition in pinocytotic uptake without affecting cell viability (Michalik et al., 2001). This research provides insights into the cellular functions and potential toxicological effects of trimonium compounds.
Environmental and Safety Research
The toxicity, bioaccumulation, and interactive effects of organotin compounds, including trimethyltin chloride, have been investigated. Trimethyltin chloride was found to be the most toxic among tested compounds. The study also explored the synergistic interactive effects of trimethyltin chloride with other heavy metals, providing valuable information for environmental safety (Hadjispyrou et al., 2001).
Mechanism of Action
The mechanism of action of Distearoylpropyl trimonium chloride in cosmetic products involves its function as an antistatic agent, reducing static charges by neutralizing the electrical charge on the surface, e.g., of hair . It also acts as a hair conditioning agent, making the hair easy to comb, smooth, soft, shiny, and giving it volume .
Safety and Hazards
Future Directions
Distearoylpropyl trimonium chloride has gained significant importance in various fields of research and industry due to its versatile properties. It is expected that future research will continue to explore its potential applications and safety profile.
Properties
IUPAC Name |
2,3-di(octadecanoyloxy)propyl-trimethylazanium;chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H84NO4.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h40H,6-39H2,1-5H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTZBBIBMSBLNK-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H84ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501021240 | |
Record name | 1-Propanaminium, N,N,N-trimethyl-2,3-bis((1-oxooctadecyl)oxy)-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501021240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
702.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220609-41-6 | |
Record name | DSTAP chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220609-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Distearoylpropyl trimonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220609416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanaminium, N,N,N-trimethyl-2,3-bis((1-oxooctadecyl)oxy)-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501021240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DISTEAROYLPROPYL TRIMONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8S0F07AIX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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